

Application of Drisapersen in High-Throughput Screening Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *Drisapersen*

Cat. No.: *B13920748*

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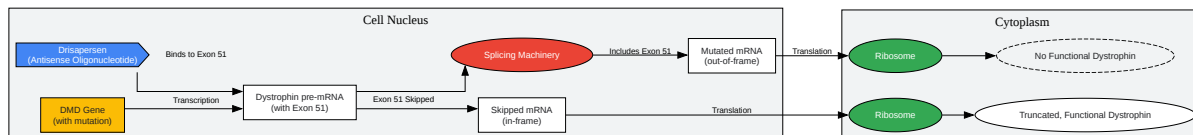
Introduction

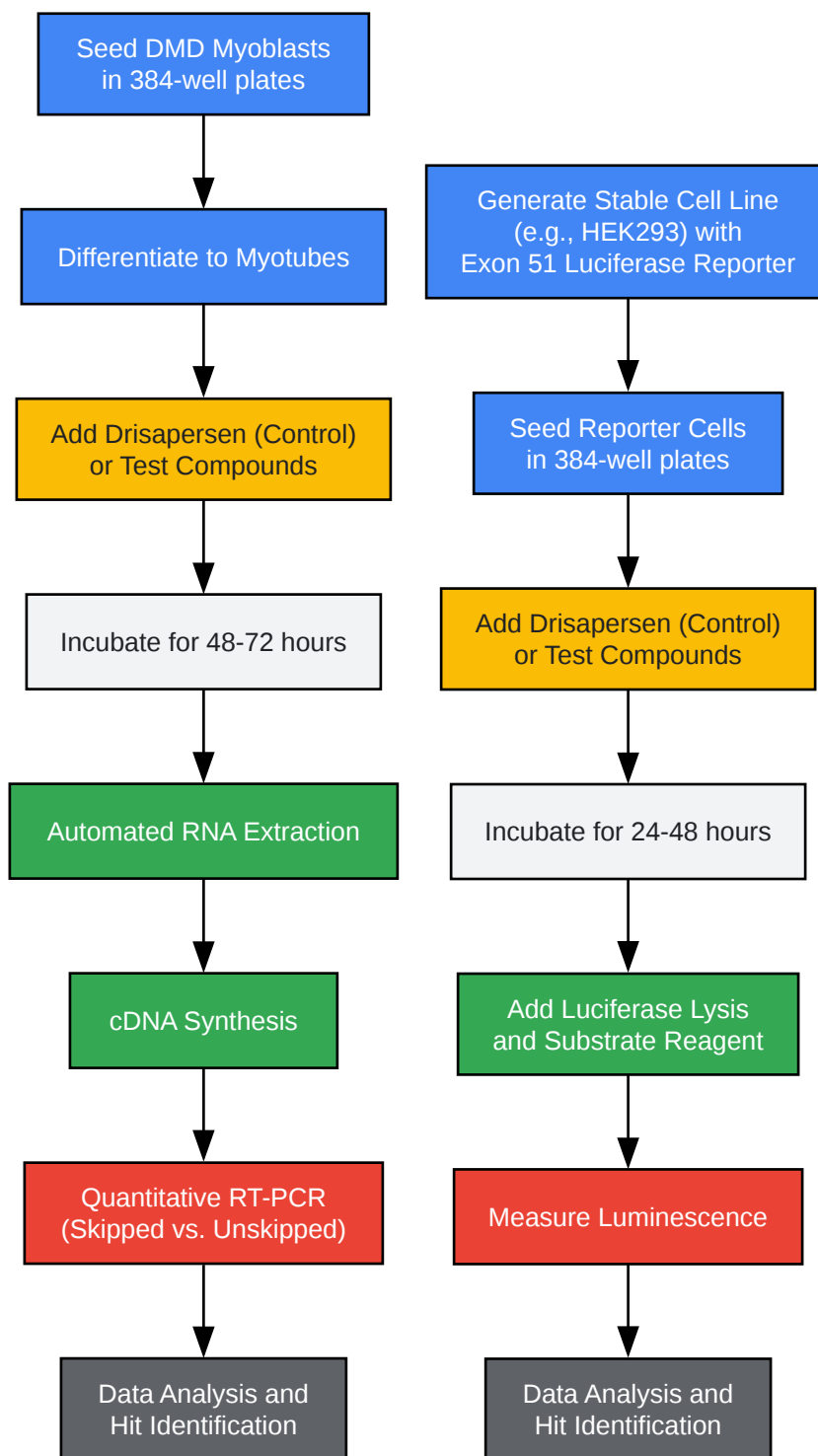
Drisapersen (also known as Kyndrisa, PRO051, and GSK2402968) is an antisense oligonucleotide designed as a potential therapeutic for Duchenne muscular dystrophy (DMD). [1] DMD is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. [2][3] **Drisapersen's** mechanism of action is to induce the skipping of exon 51 in the dystrophin pre-mRNA. [1][2][4] For DMD patients with specific mutations, this exon skipping restores the reading frame of the dystrophin transcript, allowing for the production of a shorter but partially functional dystrophin protein. [1][2][4] While **Drisapersen's** clinical development has been discontinued, its principle of action serves as a valuable model for the development and high-throughput screening (HTS) of other antisense oligonucleotides for DMD and other genetic disorders.

These application notes provide a framework for utilizing **Drisapersen** or similar antisense oligonucleotides in HTS assays to identify and characterize novel compounds that can modulate exon skipping efficiency.

Signaling Pathway and Mechanism of Action

Drisapersen does not operate through a classical signaling pathway but rather directly interferes with the pre-mRNA splicing machinery. It binds to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically hindering the binding of splicing factors. This prevents the inclusion of exon 51 in the mature mRNA, a process known as exon skipping.





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